N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide
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Overview
Description
N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring, an acetamide group, and a 4-methylpyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide typically involves multiple steps:
Formation of the 4-methylpyrazol moiety: This can be achieved through the reaction of 4-methyl-1H-pyrazole with suitable alkylating agents under basic conditions.
Attachment of the ethylamino group: The 4-methylpyrazol is then reacted with ethylamine in the presence of a catalyst to form the intermediate compound.
Cyclohexyl ring incorporation: The intermediate is further reacted with cyclohexylamine under controlled conditions to form the desired cyclohexyl derivative.
Acetamide formation: Finally, the cyclohexyl derivative is acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group or the pyrazole ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]methanamide
- N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]propionamide
- N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]butanamide
Comparison: Compared to these similar compounds, N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide is unique due to its specific acetamide group, which may confer distinct chemical and biological properties. This uniqueness can be attributed to differences in reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N-[4-[2-(4-methylpyrazol-1-yl)ethylamino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11-9-16-18(10-11)8-7-15-13-3-5-14(6-4-13)17-12(2)19/h9-10,13-15H,3-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUDCBCFXOHYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCNC2CCC(CC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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